A Technical Guide to the Physical Properties of Cholesterol Methyl Ether (3β-Methoxycholest-5-ene)
A Technical Guide to the Physical Properties of Cholesterol Methyl Ether (3β-Methoxycholest-5-ene)
Abstract
Cholesterol methyl ether (CAS No. 1174-92-1), systematically named (3β)-3-Methoxycholest-5-ene, is a crucial derivative of cholesterol used extensively in biochemical and biophysical research.[1] By replacing the hydrophilic 3β-hydroxyl group with a methoxy group, its hydrogen-bonding capability is eliminated, rendering the molecule more hydrophobic and chemically stable under certain conditions. This modification makes it an invaluable tool for studying lipid-lipid interactions, membrane dynamics, and the structural role of cholesterol without the complication of the hydroxyl group's reactivity.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of cholesterol methyl ether, offering researchers and drug development professionals a foundational understanding for its application, handling, and quality assessment.
Core Physicochemical Properties
The physical state and solubility of a compound are primary determinants of its handling, formulation, and application in experimental systems. Cholesterol methyl ether's properties are dominated by its large, rigid, and hydrophobic steroid nucleus.
Molecular Identity and Macroscopic Characteristics
The fundamental identity of cholesterol methyl ether is established by its molecular formula and weight. These theoretical values are the first checkpoint in any analytical validation.
| Property | Value | Source |
| CAS Number | 1174-92-1 | [1][2] |
| Molecular Formula | C₂₈H₄₈O | [1][2][3] |
| Molecular Weight | 400.68 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85.5–86 °C | [4] |
| Boiling Point | 463.29 °C (rough estimate) | [4] |
| Density | 0.9575 g/cm³ (rough estimate) | [4] |
Expert Insights: The methylation of the 3-hydroxyl group significantly impacts the compound's physical properties compared to its parent, cholesterol. Cholesterol has a much higher melting point (148-150 °C) due to its ability to form intermolecular hydrogen bonds, which leads to a more stable crystal lattice.[5][6] The absence of this hydrogen-bonding in cholesterol methyl ether results in a lower melting point, a critical consideration for thermal analysis techniques like Differential Scanning Calorimetry (DSC).
Solubility Profile
The molecule's behavior in various solvents is dictated by the principle of "like dissolves like." Its large, nonpolar sterane backbone and aliphatic side chain render it highly lipophilic.
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Water: Practically insoluble.[1]
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Organic Solvents: Soluble in various organic solvents, including chloroform and ethanol.[1] Its solubility in a range of alcohols and other organic solvents is expected to be similar to that of cholesterol, which has been studied extensively.[7][8]
Causality in Experimental Design: The choice of solvent is paramount for experimental success. For spectroscopic analysis (e.g., NMR), deuterated chloroform (CDCl₃) is an excellent choice due to its high solubilizing power and relative transparency in relevant spectral regions. For cell culture applications or membrane reconstitution studies, a stock solution is typically prepared in a water-miscible organic solvent like ethanol at a high concentration, which is then diluted to the final working concentration in an aqueous buffer. The final concentration of the organic solvent must be carefully controlled to avoid artifacts or cytotoxicity.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of cholesterol methyl ether. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight and a characteristic fragmentation pattern, serving as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the analyte from volatile impurities prior to analysis.
Expected Fragmentation Pattern (Electron Ionization):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 400.7) should be observable.
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Key Fragments: The ether linkage is a point of potential fragmentation. A prominent fragment is often observed at m/z 368 , corresponding to the loss of methanol (CH₃OH, 32 Da) from the molecular ion. Another significant ion appears at m/z 353 , resulting from the subsequent loss of a methyl group (CH₃, 15 Da).[2]
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Sample Preparation: Dissolve ~1 mg of cholesterol methyl ether in 1 mL of a suitable volatile solvent (e.g., chloroform or ethyl acetate).
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Injection: Inject 1 µL of the solution into the GC-MS system.
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GC Separation: Utilize a nonpolar capillary column (e.g., Rtx-5). Program the oven with an initial temperature of 80 °C, holding for several minutes, followed by a ramp to 310 °C to ensure elution.[9]
-
MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan a mass range of m/z 50-500.
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Data Analysis: Verify the retention time of the eluted peak and compare the resulting mass spectrum against a reference library or the expected fragmentation pattern.
Infrared (IR) Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For cholesterol methyl ether, the diagnostic value lies in confirming the presence of the ether group and the absence of the parent hydroxyl group.
Key Diagnostic Peaks:
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C-H Stretching (Aliphatic): A series of strong, sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid ring and side chain.[10]
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C=C Stretching (Alkene): A weak to medium peak around 1670 cm⁻¹ for the C5-C6 double bond.[10]
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C-O-C Stretching (Ether): A strong, characteristic peak in the fingerprint region, typically around 1050-1150 cm⁻¹ . This peak is absent in cholesterol.
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Absence of O-H Stretch: Critically, there should be no broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl group from residual cholesterol starting material.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most definitive structural elucidation. ¹H and ¹³C NMR spectra give a complete picture of the carbon-hydrogen framework, allowing for unambiguous confirmation of identity, purity, and isomeric structure.
Diagnostic ¹H NMR Signals (in CDCl₃):
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Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, located around 3.35 ppm . This is the most direct evidence of successful methylation.
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Vinylic Proton (C6-H): A multiplet integrating to 1 proton, found downfield around 5.3-5.4 ppm .
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C3-H Proton: The proton on the carbon bearing the ether group appears as a multiplet around 3.1-3.2 ppm .
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Angular Methyl Protons (C18 & C19): Two sharp singlets, each integrating to 3 protons, located in the upfield region between 0.65-1.1 ppm . The C18 methyl proton signal is notably upfield, often around 0.68 ppm.[11]
Trustworthiness through Orthogonal Methods: The power of this analytical workflow lies in its self-validating nature. A sharp melting point[4] corroborates the high purity indicated by a clean ¹H NMR spectrum with correct integrations. The molecular weight from MS[2] confirms the identity proposed by NMR, and the functional groups identified by FTIR (presence of ether, absence of hydroxyl) provide a final, rapid check that aligns with the detailed NMR structure. This multi-faceted approach ensures the highest degree of confidence in the material's identity and quality.
Sources
- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]
- 2. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholesterol methyl ester | C28H48O | CID 20849421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cholesterol CAS#: 57-88-5 [m.chemicalbook.com]
- 7. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

